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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)aniline

CAS No.: 71907-71-6

Cat. No.: B3043036 Get Quote

2-(Dimethoxymethyl)aniline, identified by the CAS number 71907-71-6, is an aromatic amine

of significant interest to researchers in organic synthesis and drug development.[1] Its

molecular structure features an aniline core with a dimethoxymethyl group at the ortho position.

This arrangement is not merely incidental; it endows the molecule with its primary synthetic

value. The dimethoxymethyl group serves as a stable acetal, which acts as a masked or

"latent" form of an aldehyde (formyl) group.

This inherent functionality makes 2-(Dimethoxymethyl)aniline a crucial precursor to 2-

aminobenzaldehyde, a valuable but often unstable building block. The ability to introduce the

ortho-amino benzaldehyde moiety in a protected form allows for greater control and flexibility in

complex multi-step syntheses, particularly in the construction of heterocyclic scaffolds common

in medicinal chemistry.[2][3] This guide provides a detailed exploration of its properties,

synthetic utility, and practical handling for professionals in the chemical sciences.

Physicochemical Properties and Safety Data
A clear understanding of a reagent's properties is fundamental to its effective and safe use in a

laboratory setting. The key data for 2-(Dimethoxymethyl)aniline are summarized below.
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Property Value Source(s)

CAS Number 71907-71-6 [1][4]

Molecular Formula C₉H₁₃NO₂ [1][4]

Molecular Weight 167.21 g/mol [1]

Physical State Liquid [5]

Purity Typically ≥95% - 98% [1][4]

Storage Conditions
Sealed in a dry environment at

2-8°C
[1]

SMILES COC(C1=CC=CC=C1N)OC [1]

Safety, Handling, and Storage
As a substituted aniline, 2-(Dimethoxymethyl)aniline requires careful handling in a controlled

laboratory environment, such as a chemical fume hood.[5]

Hazards: The compound is classified as harmful if swallowed and toxic in contact with skin or

if inhaled.[5] It may provoke an allergic skin reaction and is suspected of causing genetic

defects and potentially cancer.[5]

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-

shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][6] For procedures with a

risk of aerosol generation, a full-face respirator with suitable cartridges should be

considered.[5]

Handling: Avoid all direct contact with skin and eyes and prevent the inhalation of mist or

vapor.[5] Use in a well-ventilated area is crucial.[6] It is incompatible with strong acids, strong

oxidizing agents, acid chlorides, and acid anhydrides.[6]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated location, away from direct sunlight and incompatible materials.[1][6]

Disposal: Dispose of the material as hazardous waste in accordance with local, state, and

federal regulations. Do not allow the product to enter drains.[5][6]
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The Core Utility: Deprotection to 2-
Aminobenzaldehyde
The primary value of 2-(Dimethoxymethyl)aniline lies in the dimethoxymethyl group's function

as a stable protecting group for an aldehyde. Acetal groups are famously resilient to basic,

nucleophilic, and reducing conditions, allowing for extensive chemical modifications at other

sites of the molecule, such as the aniline nitrogen. However, they undergo facile hydrolysis

under acidic conditions to reveal the parent carbonyl compound.

This deprotection protocol is the gateway to the reactive 2-aminobenzaldehyde, which can then

be used immediately (in situ) for subsequent reactions.
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Caption: Workflow for Friedländer quinoline synthesis.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous

drugs with activities ranging from antibacterial to anticancer.
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Other Synthetic Possibilities
Reactions at the Amine: Prior to deprotection, the aniline nitrogen can undergo standard

transformations such as N-alkylation, N-acylation, or conversion to a sulfonamide. This

allows for the synthesis of a diverse array of N-substituted 2-aminobenzaldehydes after the

final hydrolysis step. [7]* Three-Component Reactions: The liberated 2-aminobenzaldehyde

is an ideal substrate for multicomponent reactions, such as the Kabachnik-Fields reaction, to

rapidly build molecular complexity. [8] The versatility of anilines as starting materials for

pharmaceuticals is well-documented. [3][9]However, the aniline moiety itself can sometimes

be a liability due to metabolic instability or potential toxicity. [10][11]Therefore, using 2-
(Dimethoxymethyl)aniline to construct a larger heterocyclic system, where the aniline is

part of a more complex and stable ring, is a key strategy in drug design. [10]

Predictive Spectroscopic Characterization
While specific spectral data is not readily available in the search results, a predictive analysis

based on the known structure and general principles of spectroscopy can guide researchers in

characterization. [12][13][14]
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Technique Predicted Observations

¹H NMR

~7.2-6.6 ppm: Complex multiplet pattern
for 4 aromatic protons. ~5.4 ppm: Singlet
for 1 acetal proton (-CH(OMe)₂). ~3.8 ppm:

Broad singlet for 2 amine protons (-NH₂),
which may exchange with D₂O. ~3.3 ppm:

Singlet for 6 methoxy protons (-OCH₃).

¹³C NMR

~145-115 ppm: 6 signals for the aromatic

carbons. ~102 ppm: Signal for the acetal carbon

(-CH(OMe)₂). ~53 ppm: Signal for the methoxy

carbons (-OCH₃).

IR Spectroscopy

3450-3300 cm⁻¹: Two distinct N-H stretching

bands for the primary amine. 3100-3000 cm⁻¹:

Aromatic C-H stretching. 3000-2800 cm⁻¹:

Aliphatic C-H stretching (methoxy groups).

1620-1580 cm⁻¹: Aromatic C=C bending

vibrations. 1250-1000 cm⁻¹: Strong C-O

stretching bands for the acetal.

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 167. Key Fragments: m/z = 136 (loss of -

OCH₃), m/z = 106 (further loss of CH₂O). |

Experimental Protocol: Acid-Catalyzed Deprotection
This section provides a generalized, self-validating protocol for the hydrolysis of 2-
(Dimethoxymethyl)aniline to 2-aminobenzaldehyde for subsequent use.

Objective: To generate a solution of 2-aminobenzaldehyde from its acetal precursor for

immediate use in a subsequent reaction (e.g., Friedländer synthesis).

Pillar of Trustworthiness: Each step is designed for efficiency and to minimize the degradation

of the sensitive aldehyde product. The causality of each action is explained.

1. Reagent Preparation and Inerting:
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Action: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 2-(Dimethoxymethyl)aniline (1.0 eq). Add a suitable solvent

such as tetrahydrofuran (THF) or 1,4-dioxane (~0.5 M concentration).

Causality: A dry, inert atmosphere is good practice, although not strictly necessary for the

hydrolysis itself. The chosen solvents are water-miscible and will not interfere with the

reaction.

2. Initiation of Hydrolysis:

Action: Add an aqueous solution of a strong acid, such as 3M hydrochloric acid (HCl) (2-3

eq), dropwise to the stirring solution at room temperature.

Causality: A strong acid is required to catalyze the hydrolysis of the acetal. A stoichiometric

excess ensures the reaction proceeds to completion. Dropwise addition controls any

potential exotherm.

3. Reaction Monitoring:

Action: Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for

1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing

the reaction mixture to the starting material.

Causality: Gentle heating can accelerate the hydrolysis. TLC provides a simple, visual

confirmation that the starting material (acetal) has been consumed and converted to a

new, more polar product (aldehyde).

4. Neutralization and Work-up (for subsequent reaction):

Action: Once the deprotection is complete, cool the solution to 0-5°C in an ice bath. Slowly

add a base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) to neutralize the

acid. The resulting solution containing 2-aminobenzaldehyde can then be used directly.

Causality: Neutralization is critical before proceeding with many subsequent reactions,

especially those that are base-catalyzed or involve base-sensitive reagents. The product,

2-aminobenzaldehyde, is prone to self-condensation, so using it promptly is essential for

high yields.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3043036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-(Dimethoxymethyl)aniline is a strategically valuable reagent for organic chemists. Its

primary role as a stable, easily handled precursor to 2-aminobenzaldehyde provides a reliable

method for incorporating this important pharmacophore into complex molecules. By leveraging

the robust nature of the acetal protecting group and the well-defined conditions for its removal,

researchers can access a wide range of heterocyclic structures pertinent to drug discovery and

materials science. A thorough understanding of its chemical properties, reactivity, and safety

protocols is paramount to unlocking its full synthetic potential.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. coherentmarketinsights.com [coherentmarketinsights.com]

3. echemi.com [echemi.com]

4. CAS 71907-71-6 | 4656-1-7F | MDL MFCD20693591 | 2-(Dimethoxymethyl)aniline |
SynQuest Laboratories [synquestlabs.com]

5. cdnisotopes.com [cdnisotopes.com]

6. fishersci.com [fishersci.com]

7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

8. mdpi.com [mdpi.com]

9. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More
[incheechem.com]

10. cresset-group.com [cresset-group.com]

11. news.umich.edu [news.umich.edu]

12. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3043036?utm_src=pdf-body
https://www.benchchem.com/product/b3043036?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/71907-71-6.html
https://www.coherentmarketinsights.com/blog/the-role-of-aniline-in-diverse-industries-how-companies-leverage-its-benefits-1987
https://www.echemi.com/cms/1669619.html
https://synquestlabs.com/ProductV2/ProductDetail/138527
https://synquestlabs.com/ProductV2/ProductDetail/138527
https://www.cdnisotopes.com/media/catalog/product/d/-/d-6174_5.pdf
https://www.fishersci.com/store/msds?partNumber=AAL05053&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.chemistrysteps.com/reactions-of-aniline/
https://www.mdpi.com/1996-1944/14/20/6015
https://www.incheechem.com/news/aniline-the-versatile-organic-compound-for-dyes-drugs-and-more/
https://www.incheechem.com/news/aniline-the-versatile-organic-compound-for-dyes-drugs-and-more/
https://cresset-group.com/science/science-resources/aniline-replacement-in-drug-compounds/
https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/
https://pdf.benchchem.com/1235/A_Spectroscopic_Comparison_of_Aniline_and_the_Anilinium_Ion_A_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. sciepub.com [sciepub.com]

14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps
[chemistrysteps.com]

To cite this document: BenchChem. [Core Introduction: A Latent Aldehyde for Advanced
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043036#2-dimethoxymethyl-aniline-cas-number-
71907-71-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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